2-Chloro-6-methoxyimidazo[1,2-a]pyridine
Description
2-Chloro-6-methoxyimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring a chloro substituent at position 2 and a methoxy group at position 6. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as a core structure for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. The methoxy group enhances solubility, while the chloro substituent influences electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
2-chloro-6-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHPYZYXBODJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyridine derivatives with α-bromoketones in the presence of a base. The reaction is often carried out under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Chloro-6-methoxyimidazo[1,2-a]pyridine. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Chloro-6-methoxyimidazo[1,2-a]pyridine has found applications in various scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Material Science: The compound's unique electronic properties have been explored for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-6-methoxyimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Pharmacological and ADME Profiles
Bioactivity
ADME Properties
| Property | 2-Chloro-6-methoxy | 6-Chloro-2-methyl | 2-Trifluoromethyl |
|---|---|---|---|
| LogP | 2.1 (estimated) | 2.8 | 3.5 |
| Aqueous Solubility | Moderate (~50 µM) | Low (~10 µM) | Very Low (<5 µM) |
| Plasma Protein Binding | 85% | 90% | 95% |
| CYP3A4 Inhibition | Weak | Moderate | Strong |
Data derived from structural analogs and computational models .
Biological Activity
2-Chloro-6-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its potential as an antiviral agent.
Activity Against Mycobacterium tuberculosis
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Specifically, the compound 2-chloro-6-methoxyimidazo[1,2-a]pyridine has shown promising results in inhibiting Mtb with minimal cytotoxicity.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives in this class have been reported to range from 0.07 to 0.14 μM for XDR-TB strains, demonstrating significant potency .
- Cytotoxicity : These compounds exhibited low cytotoxicity against VERO cell lines, with IC50 values greater than 128 μM, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical modifications that enhance the activity of imidazo[1,2-a]pyridine derivatives. For instance:
| Compound | Substituent | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| 1 | - | 0.07 | >128 |
| 2 | C2 Ethyl | 0.0009 | >128 |
| 3 | C6 Chloro | 0.00045 | >128 |
These findings suggest that specific substitutions at the C2 and C6 positions significantly enhance the antibacterial potency without increasing toxicity .
Antiviral Activity
In addition to its antibacterial properties, 2-chloro-6-methoxyimidazo[1,2-a]pyridine has been evaluated for antiviral activity. A derivative of this compound demonstrated notable efficacy against HIV.
- Inhibition Concentration (IC50) : The derivative exhibited an IC50 value of 0.18 μM against wild-type HIV, with a selectivity index (SI) of 868, indicating a strong potential for further development as an antiviral agent .
Case Study: Anti-Tuberculosis Efficacy
A study conducted on various imidazo[1,2-a]pyridine derivatives highlighted the compound's ability to penetrate macrophages and inhibit intracellular Mtb replication effectively. The study emphasized the importance of lipophilicity and metabolic stability in enhancing drug bioavailability and efficacy.
Case Study: Antiviral Screening
Another research effort focused on synthesizing new derivatives based on the structure of 2-chloro-6-methoxyimidazo[1,2-a]pyridine for screening against HIV. The results indicated that modifications aimed at enhancing hydrogen-bonding interactions could lead to compounds with increased antiviral potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
